Cas no 55438-67-0 (1-(1-benzhydrylazetidin-3-yl)pyrrolidine)

1-(1-Benzhydrylazetidin-3-yl)pyrrolidine is a novel heterocyclic compound featuring a benzhydryl-substituted azetidine core linked to a pyrrolidine moiety. This structure combines the conformational rigidity of the azetidine ring with the flexibility of the pyrrolidine group, making it a valuable scaffold in medicinal chemistry. The benzhydryl group enhances lipophilicity and potential binding affinity to hydrophobic pockets in biological targets. The compound exhibits promising potential as a key intermediate in the synthesis of CNS-active pharmaceuticals, particularly for targeting GPCRs or neurotransmitter receptors. Its unique stereochemistry and modular design allow for further derivatization, enabling structure-activity relationship studies. The azetidine-pyrrolidine framework contributes to improved metabolic stability compared to larger heterocycles, while maintaining favorable physicochemical properties for drug development.
1-(1-benzhydrylazetidin-3-yl)pyrrolidine structure
55438-67-0 structure
Product Name:1-(1-benzhydrylazetidin-3-yl)pyrrolidine
CAS No:55438-67-0
MF:C20H24N2
MW:292.417964935303
CID:1597134
PubChem ID:10266361
Update Time:2025-07-02

1-(1-benzhydrylazetidin-3-yl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-benzhydrylazetidin-3-yl)pyrrolidine
    • 1-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]-PYRROLIDINE
    • GVMPKWBOEMVYOE-UHFFFAOYSA-N
    • 1-(1-(DIPHENYLMETHYL)-3-AZETIDINYL)PYRROLIDINE
    • 55438-67-0
    • 1-[1-(DIPHENYLMETHYL)AZETIDIN-3-YL]PYRROLIDINE
    • 1-(1-benzhydryl-azetidin-3-yl)-pyrrolidine
    • 1-[1-(Diphenylmethyl)-3-azetidinyl]pyrrolidine
    • SCHEMBL3263017
    • SB51768
    • DS-019567
    • DTXSID80437638
    • Inchi: 1S/C20H24N2/c1-3-9-17(10-4-1)20(18-11-5-2-6-12-18)22-15-19(16-22)21-13-7-8-14-21/h1-6,9-12,19-20H,7-8,13-16H2
    • InChI Key: GVMPKWBOEMVYOE-UHFFFAOYSA-N
    • SMILES: N1(C(C2C=CC=CC=2)C2C=CC=CC=2)CC(C1)N1CCCC1

Computed Properties

  • Exact Mass: 292.193948774g/mol
  • Monoisotopic Mass: 292.193948774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 6.5Ų

1-(1-benzhydrylazetidin-3-yl)pyrrolidine Pricemore >>

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Additional information on 1-(1-benzhydrylazetidin-3-yl)pyrrolidine

Introduction to 1-(1-benzhydrylazetidin-3-yl)pyrrolidine (CAS No. 55438-67-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 1-(1-benzhydrylazetidin-3-yl)pyrrolidine (CAS No. 55438-67-0) represents a fascinating scaffold that has garnered significant attention in the fields of chemical biology and medicinal chemistry. Its unique structural features, combining a benzhydryl moiety with an azetidinyl-pyrrolidine core, endow it with promising pharmacological properties that make it a valuable candidate for drug discovery and mechanistic studies.

At the heart of this compound lies its bifunctional nature, which allows for versatile interactions with biological targets. The benzhydryl group, known for its ability to modulate protein-protein interactions and enzyme activity, provides a robust pharmacophore that can be fine-tuned to enhance binding affinity and selectivity. Meanwhile, the azetidinyl-pyrrolidine ring system introduces rigidity and spatial constraints, which can be exploited to optimize molecular recognition processes.

Recent advancements in computational chemistry have enabled the systematic exploration of the structural space surrounding 1-(1-benzhydrylazetidin-3-yl)pyrrolidine, leading to the identification of novel derivatives with enhanced biological activity. For instance, studies have demonstrated that modifications at the pyrrolidine nitrogen can significantly alter the compound's interaction with specific enzymes, such as kinases and phosphodiesterases. These findings align with the broader trend in medicinal chemistry toward structure-based drug design, where computational predictions are increasingly guiding experimental efforts.

In the realm of chemical biology, 1-(1-benzhydrylazetidin-3-yl)pyrrolidine has been employed as a key intermediate in the synthesis of probes that facilitate the study of complex signaling pathways. The compound's ability to cross-react with biomolecules under mild conditions makes it an ideal candidate for labeling and tracking biological processes in vitro and in vivo. For example, researchers have utilized derivatives of this scaffold to develop fluorescent probes that report on the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.

The versatility of 1-(1-benzhydrylazetidin-3-yl)pyrrolidine is further highlighted by its application in the development of therapeutic agents targeting neurological disorders. The benzhydryl group's capacity to interact with aromatic residues in protein targets suggests potential utility in modulating neurotransmitter receptors and ion channels. Preliminary studies have shown that certain derivatives exhibit inhibitory effects on enzymes implicated in neurodegenerative diseases, such as Alzheimer's and Parkinson's. These results underscore the compound's potential as a lead molecule for further optimization into novel therapeutics.

From a synthetic perspective, 1-(1-benzhydrylazetidin-3-yl)pyrrolidine serves as a versatile building block for constructing more complex molecules. Its modular architecture allows chemists to introduce diverse functional groups while maintaining the core pharmacophore responsible for biological activity. This flexibility has been leveraged in the development of libraries of compounds for high-throughput screening (HTS), enabling rapid identification of hits with promising pharmacological profiles.

The integration of machine learning techniques into drug discovery workflows has further accelerated the exploration of 1-(1-benzhydrylazetidin-3-yl)pyrrolidine's chemical space. Predictive models trained on large datasets have been used to guide synthetic strategies toward optimizing key pharmacokinetic properties, such as solubility and metabolic stability. These computational tools have proven indispensable in reducing experimental trial-and-error, allowing researchers to focus on promising candidates with higher confidence.

Looking ahead, the future prospects for 1-(1-benzhydrylazetidin-3-yl)pyrrolidine are bright, particularly as our understanding of its biological interactions continues to evolve. Emerging research suggests that this scaffold may also find utility in modulating immune responses, making it a potential candidate for immunomodulatory therapies. Additionally, advances in biocatalysis offer new opportunities for sustainable synthesis routes that align with green chemistry principles.

In conclusion, 1-(1-benzhydrylazetidin-3-yl)pyrrolidine (CAS No. 55438-67-0) stands as a testament to the power of interdisciplinary approaches in modern drug discovery. Its unique structural features combined with its broad applicability across multiple therapeutic areas make it a cornerstone compound worthy of continued investigation by researchers worldwide.

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